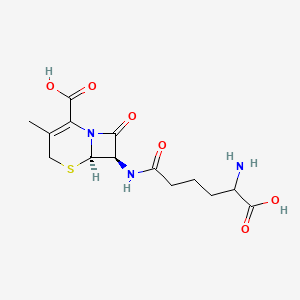

Desacetoxycephalosporin c

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desacetoxycephalosporin c, also known as this compound, is a useful research compound. Its molecular formula is C14H19N3O6S and its molecular weight is 357.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Desacetoxycephalosporin C serves as a crucial intermediate in the synthesis of cephalosporin antibiotics. The compound is synthesized from penicillin through the action of deacetoxycephalosporin C synthase (DAOCS), which catalyzes the oxidative ring expansion of penicillin N.

Antibiotic Development

DAOC is integral in developing various cephalosporins, such as:

- Cephalosporin C : The first cephalosporin antibiotic derived from DAOC.

- Cephalexin and Cephradine : Semi-synthetic derivatives that enhance the spectrum of activity against Gram-positive and Gram-negative bacteria.

The enzymatic conversion of penicillin to DAOC has been optimized through genetic engineering techniques to enhance yield and efficiency, leading to more effective antibiotic production strategies .

Enzymatic Studies and Mechanisms

Research on DAOCS has revealed significant insights into its catalytic mechanisms and potential for enzyme modification.

Mechanistic Insights

DAOCS belongs to the family of non-heme iron(II) and 2-oxoglutarate-dependent oxygenases. Kinetic studies have shown that DAOCS operates via a ternary complex mechanism involving enzyme, iron, and substrate . The enzyme's structure has been elucidated through crystallography, revealing critical active site features that facilitate substrate binding and transformation .

Enzyme Engineering

Recent studies have focused on modifying DAOCS to improve its substrate specificity and catalytic efficiency. For instance:

- Mutations at specific amino acid residues have been shown to enhance the enzyme's activity towards unnatural substrates such as penicillin G, achieving up to a 400% increase in conversion rates .

- Truncation experiments have indicated that modifications at the C-terminal region can significantly affect substrate interaction and enzyme activity .

Biotechnological Applications

The biotechnological potential of DAOC extends beyond antibiotic synthesis to include applications in metabolic engineering and synthetic biology.

Metabolic Engineering

By integrating DAOCS into microbial production systems, researchers have developed strains capable of producing high yields of cephalosporins from inexpensive substrates. This approach not only reduces production costs but also enhances sustainability in antibiotic manufacturing .

Synthetic Biology

DAOC serves as a model compound for studying enzyme evolution and synthetic pathway construction in microorganisms. Advances in this field could lead to the development of novel antibiotics with improved efficacy against resistant bacterial strains .

Case Study: Enhanced Production of Cephalosporins

A study conducted on Acremonium chrysogenum, a fungus known for its cephalosporin production, demonstrated that strains with deregulated DAOCS exhibited significantly higher levels of antibiotic production compared to standard strains. This finding suggests that targeting regulatory pathways could be a viable strategy for enhancing antibiotic yields .

Case Study: Enzyme Modification

Research involving directed evolution of DAOCS has resulted in mutants with superior activity towards various penicillin derivatives. For instance, specific mutations led to a kcat/km ratio increase by 32-fold for certain substrates, showcasing the potential for engineered enzymes in pharmaceutical applications .

化学反応の分析

Ring Expansion Reaction

-

Substrate : Penicillin N

-

Product : DAOC

-

Enzyme : DAOCS (EC 1.14.20.1)

-

Mechanism :

Hydroxylation Reaction

-

Substrate : DAOC

-

Product : Deacetylcephalosporin C (DAC)

-

Enzyme : DACS (in bacteria) or bifunctional DAOC/DACS (in fungi)

-

Mechanism :

Cofactors and Inhibitors

Active Site Residues

-

M306 : Controls reaction selectivity. The M306I mutation abolishes hydroxylation, favoring ring expansion .

-

N305 and R307 : Influence substrate binding and catalytic efficiency. The Δ310/N305L/M306I triple mutant enhances penicillin G conversion (Kₘ = 2.00 mM vs. 6.02 mM wild type) .

-

C-Terminal Truncation : Δ310 mutant increases ring-expansion activity by 2-fold for non-natural substrates (e.g., penicillin G) .

Kinetic Mechanism

DAOCS follows a "ping-pong" mechanism, where 2OG binds first, followed by substrate oxidation . This contrasts with typical sequential binding in 2OG-dependent oxygenases.

Comparative Analysis of DAOCS Variants

| Enzyme Variant | Activity | Catalytic Efficiency (kcat/Kₘ) |

|---|---|---|

| Wild-type DAOC/DACS | Bifunctional (ring expansion + hydroxylation) | 0.15 mM⁻¹s⁻¹ (penicillin N) |

| Δ310/M306I | Selective ring expansion | 0.32 mM⁻¹s⁻¹ (penicillin G) |

| Streptomyces clavuligerus DAOCS | Ring expansion only | 0.28 mM⁻¹s⁻¹ (penicillin N) |

特性

分子式 |

C14H19N3O6S |

|---|---|

分子量 |

357.38 g/mol |

IUPAC名 |

(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7?,9-,12-/m1/s1 |

InChIキー |

NNQIJOYQWYKBOW-XTOKZYMASA-N |

異性体SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

同義語 |

deacetoxycephalosporin C deacetoxycephalosporin C, (6R-(6alpha,7beta))-isomer deacetoxycephalosporin C, disodium salt deacetoxycephalosporin C, monosodium salt desacetoxycephalosporin C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。